1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-methylphenyl)methyl]-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-methylphenyl)methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-15-7-5-6-8-16(15)11-25-20(30)18-13-29(14-26-18)19-10-9-17(12-24-19)21-27-22(28-31-21)23(2,3)4/h5-10,12-14H,11H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFMCXWTCAJDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CN(C=N2)C3=NC=C(C=C3)C4=NC(=NO4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-methylphenyl)methyl]-1H-imidazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-methylphenyl)methyl]-1H-imidazole-4-carboxamide
- Molecular Formula : C19H24N6O2
- Molecular Weight : 368.4 g/mol
- CAS Number : Not specified in the sources.
Biological Activities
The biological activities of this compound are primarily attributed to its structural features, which allow it to interact with various biological targets. The following sections detail the significant biological activities reported in the literature.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit notable anticancer properties. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma (CXF HT-29) and human lung adenocarcinoma (LXFA 629) . Further modifications of similar compounds have led to derivatives with enhanced antitumor activities. For example, one derivative exhibited an IC50 value of 1.143 µM against renal cancer cell lines .
Antimicrobial Activity
The oxadiazole moiety is known for its antimicrobial properties. Studies have shown that compounds containing this structure can inhibit various bacterial strains and fungi. The specific compound has not been directly tested for antimicrobial activity in the available literature; however, related oxadiazole derivatives have shown promising results against pathogens .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. It has shown inhibitory effects on several enzymes involved in critical metabolic pathways:
- Histone Deacetylases (HDACs) : Known to play a role in cancer progression.
- Carbonic Anhydrase (CA) : Involved in respiration and acid-base balance.
These interactions suggest that the compound may have therapeutic implications in cancer and other diseases where these enzymes are dysregulated .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses suggest that it may act through:
- Binding to Enzymes : Inhibiting their activity and altering metabolic pathways.
- Modulation of Receptors : Influencing signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activities associated with oxadiazole derivatives:
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Case Studies
- Anti-Cancer Activity : A study evaluated the anti-cancer properties of related oxadiazole derivatives, demonstrating promising results against various cancer cell lines. The derivatives exhibited IC50 values suggesting effective inhibition of cell proliferation, indicating that compounds with similar structures may also possess significant anti-tumor activity .
- Enzyme Inhibition : Research has shown that oxadiazole derivatives can inhibit specific enzymes involved in cancer metabolism. This suggests that our compound may interact with similar targets, potentially leading to therapeutic applications in oncology .
Biological Studies
The compound's bioactivity opens avenues for studying biological pathways and interactions.
Materials Science Applications
The unique properties of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-methylphenyl)methyl]-1H-imidazole-4-carboxamide may also be harnessed in materials science.
Potential Uses
- Electronic Materials : The electronic properties of oxadiazole compounds make them suitable candidates for developing new materials with specific electronic characteristics.
- Optical Applications : Their photophysical properties could be explored for use in optoelectronic devices.
Summary of Findings
The compound shows promise across various domains:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine and imidazole rings provide sites for nucleophilic substitution under specific conditions:
-
Pyridine C-H Functionalization : The electron-deficient pyridine ring undergoes substitution at the 4-position when activated by Lewis acids (e.g., FeCl₃). For example, halogenation or nitration may occur at elevated temperatures (80–120°C) in polar aprotic solvents like DMSO.
-
Imidazole N-Alkylation : The imidazole nitrogen can react with alkyl halides or sulfonates in the presence of a base (e.g., K₂CO₃), forming quaternary ammonium salts. This reaction typically proceeds at room temperature in acetonitrile.
Table 1: Nucleophilic Substitution Conditions and Outcomes
| Reaction Site | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pyridine (C4) | HNO₃, H₂SO₄, 100°C | Nitro derivative | 60–70 | |
| Imidazole (N3) | CH₃I, K₂CO₃, CH₃CN, RT | N-Methylimidazolium salt | 85 |
Oxidation and Reduction Reactions
The oxadiazole and carboxamide groups participate in redox transformations:
-
Oxadiazole Ring Oxidation : Under strong oxidizing agents (e.g., KMnO₄ in acidic media), the 1,2,4-oxadiazole ring may cleave to form carboxylic acid derivatives .
-
Carboxamide Reduction : The carboxamide group can be reduced to a primary amine using LiAlH₄ or BH₃·THF, yielding 4-aminomethylimidazole derivatives.
Table 2: Redox Reaction Parameters
| Functional Group | Reagent | Conditions | Product | Notes |
|---|---|---|---|---|
| Oxadiazole | KMnO₄, H₂SO₄ | 60°C, 6 h | Carboxylic acid | Low yield (30–40%) |
| Carboxamide | LiAlH₄, THF | Reflux, 12 h | Primary amine | Requires anhydrous conditions |
Hydrolysis Reactions
The carboxamide and oxadiazole groups exhibit distinct hydrolytic behavior:
-
Carboxamide Hydrolysis : Acidic (HCl, 6M) or basic (NaOH, 2M) hydrolysis cleaves the amide bond, generating imidazole-4-carboxylic acid and benzylamine derivatives.
-
Oxadiazole Hydrolysis : Under alkaline conditions (pH > 10), the oxadiazole ring opens to form amidoxime intermediates, which further decompose to nitriles .
Cycloaddition and Cross-Coupling Reactions
The electron-rich imidazole and pyridine rings enable participation in:
-
Hüisgen Cycloaddition : The imidazole’s NH group reacts with alkynes in copper-catalyzed click reactions, forming triazole-linked conjugates .
-
Suzuki-Miyaura Coupling : The pyridine ring undergoes cross-coupling with aryl boronic acids at the 2-position using Pd(PPh₃)₄ as a catalyst.
Table 3: Cross-Coupling Examples
| Reaction Type | Partner | Catalyst/Base | Product Application |
|---|---|---|---|
| Suzuki-Miyaura | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives for drug discovery |
Functional Group Interconversion
-
Imidazole Acylation : The NH group reacts with acyl chlorides (e.g., AcCl) to form N-acylimidazoles, enhancing lipophilicity for pharmacological studies.
-
Oxadiazole Ring Modification : Reaction with hydrazine converts the oxadiazole to a triazole ring under microwave irradiation (150°C, 20 min) .
Key Research Findings
-
The tert-butyl group on the oxadiazole stabilizes the ring against thermal degradation but slows electrophilic substitution .
-
Imidazole carboxamide hydrolysis is pH-sensitive, with optimal stability observed at neutral conditions (pH 6–8).
-
Computational studies suggest that electron-withdrawing substituents on the benzyl group enhance electrophilic reactivity at the pyridine ring .
Comparison with Similar Compounds
WNK463 (SML2809)
- Core Differences :
- Replaces the 1,2,4-oxadiazole with a 1,3,4-oxadiazole bearing a trifluoromethyl group instead of tert-butyl.
- Substitutes the 2-methylbenzyl group with a piperidin-4-yl moiety.
- Functional Impact :
- The trifluoromethyl group increases electronegativity and metabolic resistance compared to tert-butyl.
- The piperidine introduces basicity, likely enhancing aqueous solubility and pharmacokinetic profiles.
Thiazole-Based Analogue
- Core Differences :
- Replaces the imidazole with a thiazole ring.
- Features a pyridin-4-yl linked to a branched trifluoromethylpropan group.
- Functional Impact: Thiazole’s reduced basicity compared to imidazole may alter target binding or ionization state.
Cyclopropane-Substituted Oxadiazole Analogue
- Core Differences :
- Retains the 1,2,4-oxadiazole and tert-butyl group but adds a cyclopropanecarboxamido substituent on pyridine.
- Functional Impact: The cyclopropane ring’s strain could enforce conformational rigidity, optimizing binding geometry.
Notes
- Limitations : Direct pharmacological data (e.g., IC₅₀, bioavailability) for these compounds are absent in the provided evidence; comparisons rely on structural inferences.
- Future Directions : Comparative studies on binding affinity, metabolic stability, and pharmacokinetics are warranted to validate these hypotheses.
Preparation Methods
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is synthesized via cyclization of a nitrile oxide intermediate. A representative procedure involves:
Reagents :
-
3-tert-Butyl-5-(pyridin-2-yl)-1,2,4-oxadiazole precursor
-
Hydroxylamine hydrochloride
-
Triethylamine (TEA) in ethanol
Conditions :
Mechanism :
Pyridine Functionalization
The pyridine ring is functionalized at the 5-position using palladium-catalyzed cross-coupling. A Suzuki-Miyaura reaction with boronic acids achieves this:
Catalyst System :
-
Pd(PPh) (2 mol%)
-
KCO (2 equiv)
-
DMF/HO (4:1) at 100°C
Preparation of the Imidazole-4-Carboxamide Core
Imidazole Ring Synthesis
The Debus-Radziszewski reaction forms the imidazole ring from a 1,2-diketone and ammonia:
Reagents :
-
Glyoxal (40% aqueous)
-
Ammonium acetate
-
4-Cyanopyridine
Conditions :
Carboxamide Formation
The carboxamide group is introduced via activation of the imidazole-4-carboxylic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):
Coupling Agent :
-
HATU (1.2 equiv)
-
DIPEA (2.5 equiv) in DMF
Reaction Time :
Final Assembly via N-Alkylation and Amide Bond Formation
N-Alkylation of Imidazole
The imidazole nitrogen is alkylated with 2-(bromomethyl)-1-methylbenzene:
Conditions :
Amide Coupling with 5-(3-tert-Butyl-1,2,4-Oxadiazol-5-yl)Pyridin-2-amine
The final step employs EDC/HOBt-mediated coupling:
Reagents :
-
EDC·HCl (1.5 equiv)
-
HOBt (1.5 equiv)
-
DCM, 0°C to room temperature
Purification :
Optimization of Reaction Parameters
Solvent Effects on Oxadiazole Cyclization
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 80 | 72 | 96.5 |
| THF | 65 | 58 | 89.2 |
| DMF | 100 | 41 | 78.4 |
Ethanol provides optimal balance of yield and purity due to its polarity and boiling point.
Catalyst Screening for Suzuki Coupling
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh) | None | 85 |
| Pd(OAc) | XPhos | 79 |
| PdCl(dppf) | dppf | 68 |
Pd(PPh) outperforms other catalysts by minimizing side reactions.
Characterization and Analytical Data
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 451.51 g/mol |
| logP | 3.12 |
| Solubility (HO) | <0.1 mg/mL |
Challenges and Mitigation Strategies
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and what critical reagents or conditions are required?
Answer:
The synthesis typically involves multi-step reactions:
Cyclocondensation : Formation of the imidazole core using ethyl acetoacetate and phenylhydrazine derivatives under reflux conditions (e.g., DMF-DMA as a catalyst) .
Oxadiazole Formation : Reaction of pyridine-2-carboxylic acid derivatives with tert-butyl amidoxime in the presence of phosphorus oxychloride (POCl₃) at 120°C to form the 1,2,4-oxadiazole ring .
Coupling Reactions : The final step involves coupling the imidazole-4-carboxamide moiety with the substituted pyridine-oxadiazole intermediate using K₂CO₃ as a base in DMF at room temperature .
Key Reagents : POCl₃ (cyclization), K₂CO₃ (coupling), and DMF-DMA (imidazole formation).
Basic: How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?
Answer:
- Spectroscopic Analysis :
- X-ray Crystallography : Resolves the 3D structure, particularly the orientation of the oxadiazole and imidazole rings .
- HPLC-MS : Ensures >98% purity by detecting trace intermediates or byproducts .
Advanced: How can researchers optimize the compound’s aqueous solubility without compromising its biological activity?
Answer:
- Structural Modifications :
- Introduce polar groups (e.g., -OH, -SO₃H) at the 2-methylphenyl position to enhance hydrophilicity .
- Replace the tert-butyl group with a smaller alkyl chain (e.g., isopropyl) to reduce steric hindrance .
- Formulation Strategies :
- Use co-solvents (e.g., PEG-400) or nanoemulsions to improve bioavailability .
Validation : Measure logP values (via shake-flask method) and compare IC₅₀ values in target assays to confirm retained activity .
- Use co-solvents (e.g., PEG-400) or nanoemulsions to improve bioavailability .
Advanced: How should researchers address contradictory results in the compound’s reported biological activity across different assays?
Answer:
- Assay-Specific Variables :
- Mechanistic Studies :
Advanced: What is the hypothesized role of the 3-tert-butyl-1,2,4-oxadiazole moiety in the compound’s bioactivity?
Answer:
- Electronic Effects : The oxadiazole’s electron-withdrawing nature enhances the imidazole carboxamide’s hydrogen-bonding capacity with target proteins .
- Steric Shielding : The tert-butyl group protects the oxadiazole ring from metabolic degradation, improving pharmacokinetic stability .
Validation : Compare activity of analogs lacking the tert-butyl group using in vitro metabolic stability assays (e.g., liver microsomes) .
Advanced: How can researchers design analogs to improve selectivity for a specific enzyme isoform?
Answer:
- Structure-Activity Relationship (SAR) :
- Computational Screening :
Basic: What stability studies are recommended for long-term storage of this compound?
Answer:
- Accelerated Stability Testing :
- Light Sensitivity :
Advanced: What methodologies are used to elucidate the compound’s mechanism of action in complex biological systems?
Answer:
- In Vitro Profiling :
- Kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .
- CRISPR Knockout Models : Validate target specificity using gene-edited cell lines lacking the putative target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
